3-(1-azepanylcarbonyl)-6,8-dibromo-2H-chromen-2-one
Overview
Description
The compound “3-(1-azepanylcarbonyl)-6,8-dibromo-2H-chromen-2-one” is a complex organic molecule. It contains an azepane ring (a seven-membered ring with one nitrogen atom), a carbonyl group (C=O), and a chromen-2-one moiety (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring with a ketone functional group at the 2-position). The molecule also has two bromine atoms at the 6 and 8 positions of the chromen-2-one ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane ring, followed by the formation of the carbonyl group, and finally the introduction of the chromen-2-one moiety. The bromine atoms could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring could potentially adopt a chair conformation, similar to cyclohexane. The chromen-2-one moiety is a rigid bicyclic structure, which could impact the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group and the bromine atoms. The carbonyl group is a common site of reactivity in organic molecules, and could undergo reactions such as nucleophilic addition or reduction. The bromine atoms could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Factors that could influence its properties include its size, shape, functional groups, and the presence of any stereocenters .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(azepane-1-carbonyl)-6,8-dibromochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3/c17-11-7-10-8-12(16(21)22-14(10)13(18)9-11)15(20)19-5-3-1-2-4-6-19/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURMBLMPSIMYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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